3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol
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Overview
Description
3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol is an organic compound with a complex structure that includes fluorine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phenolic compounds, while substitution reactions may yield various substituted phenols .
Scientific Research Applications
3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups play a crucial role in its activity, influencing its binding affinity and selectivity towards biological targets. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, selectivity, and potency in various applications .
Properties
IUPAC Name |
3-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-3-2-9(14(16,17)18)6-12(13)8-4-10(15)7-11(19)5-8/h2-7,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDFVYJBZGZXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684565 |
Source
|
Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-72-4 |
Source
|
Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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